

Sodium 3-methoxy-3-oxopropane-1-sulfinate in SuFEx chemistry.

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Compound of Interest

Compound Name: Sodium 3-methoxy-3-oxopropane-1-sulfinate

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An Application Guide to **Sodium 3-methoxy-3-oxopropane-1-sulfinate** in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the application of **Sodium 3-methoxy-3-oxopropane-1-sulfinate**, a key reagent for leveraging the power of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic advantages, and detailed, field-tested protocols that enable the robust synthesis of complex molecular architectures.

The SuFEx Paradigm and the Sulfonyl Fluoride Challenge

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced in 2014, marked a significant expansion of the "click chemistry" concept.^[1] This reaction class is characterized by the reliable, high-yield formation of covalent bonds from exceptionally stable S(VI)-F containing hubs.^{[2][3]} Among these, sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F) are paramount due to their remarkable stability and specific reactivity under catalytic activation.^[1] ^[3] This combination of stability and reactivity makes them ideal for applications ranging from drug discovery and bioconjugation to materials science.^{[2][4]}

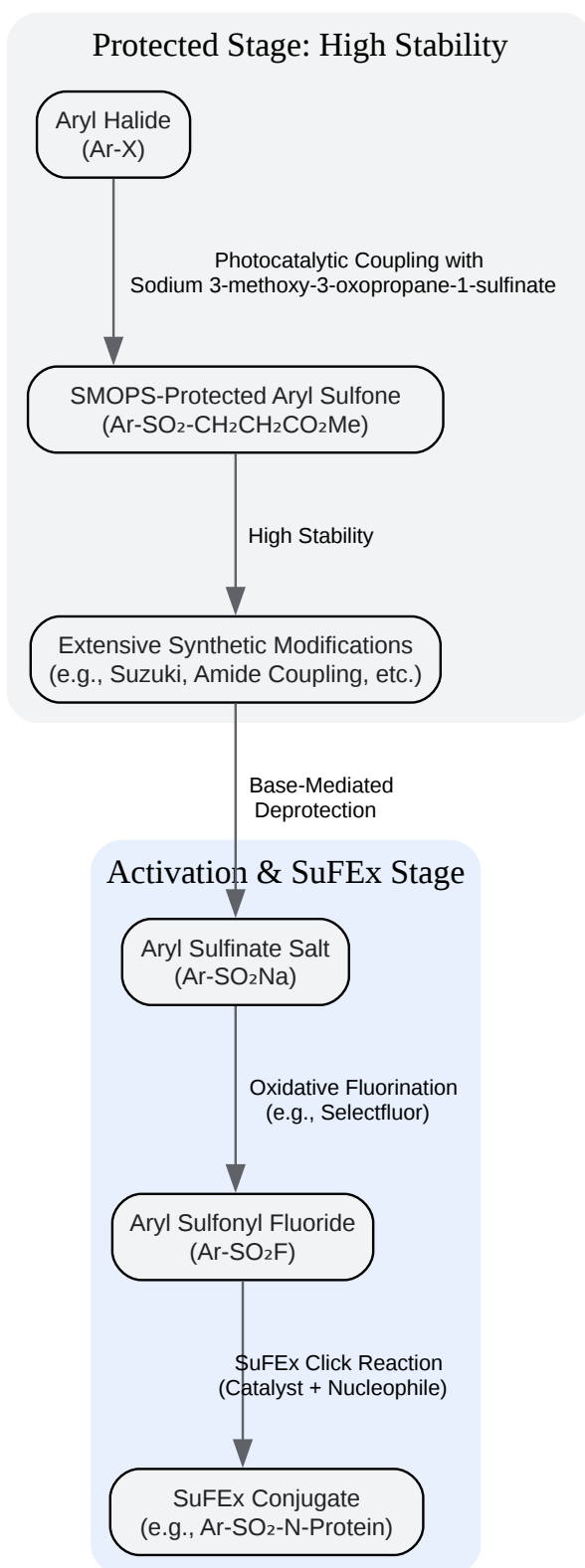
However, a significant bottleneck in the widespread adoption of sulfonyl fluoride-containing molecules is their inherent synthetic instability. The very reactivity that makes them useful in SuFEx makes them susceptible to degradation under many standard synthetic conditions.^{[5][6]} This has traditionally forced chemists to introduce the sulfonyl fluoride moiety at a very late stage in a synthetic route, severely limiting the structural diversity and complexity of the final products.^{[5][6]}

To overcome this limitation, the concept of a "masked" or protected sulfonyl fluoride was developed. This is where **Sodium 3-methoxy-3-oxopropane-1-sulfinate** and its corresponding protected form, 3-methoxy-3-oxopropane-1-sulfone (SMOPS), provide a transformative solution.^{[5][7]} By employing SMOPS as a sulfinate protecting group (SPG), the sulfonyl fluoride warhead can be carried through numerous synthetic transformations, unmasking its reactivity only at the desired final step.^[6]

The SMOPS Strategy: A Logic-Driven Workflow

The SMOPS strategy is a powerful method for incorporating a latent sulfonyl fluoride into a molecule early in a synthetic sequence. The core of the strategy involves masking the sulfonyl fluoride precursor—the sulfinate—as a stable sulfone adduct. This sulfone is formed via a Michael addition of a thiol to methyl acrylate, followed by oxidation, or more conveniently, by coupling **Sodium 3-methoxy-3-oxopropane-1-sulfinate** with an aryl halide.^{[5][6][7]}

The overall workflow is a robust, multi-stage process that provides multiple entry points for molecular diversification.



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Caption: The SMOPS workflow for SuFEx chemistry.

Key Advantages of the SMOPS System

The primary advantage of the SMOPS protecting group is its resilience to a wide array of common synthetic conditions, allowing for unparalleled flexibility in synthetic design. This robustness ensures that the protected sulfinate remains intact during the construction of the core molecular scaffold.

Reaction Type	Conditions	SMOPS Stability	Reference
Amide Coupling	HATU, DIPEA, DMF	High	[7]
Suzuki Coupling	Pd(PPh ₃) ₄ , K ₃ PO ₄ , 110 °C	Moderate-High	[5]
Boc Deprotection	4 M HCl in Dioxane or TFA	High	[7]
SNAr	Et ₃ NiPr, 110 °C	Low-Moderate	[5]
Ester Hydrolysis	NaOH, MeOH	Low (Deprotection)	[5][6]
Reductive Amination	NaBH(OAc) ₃ , AcOH	High	[7]
Hydrogenation	H ₂ , Pd/C, MeOH	High	[7]

Experimental Protocols

The following protocols are designed to be self-validating, providing not only procedural steps but also the rationale and expected outcomes.

Protocol 1: Synthesis of Aryl-SMOPS Sulfones via Photocatalytic Coupling

This protocol describes the coupling of an aryl bromide with **Sodium 3-methoxy-3-oxopropane-1-sulfinate** to form the stable SMOPS-protected aryl sulfone. The use of photocatalysis provides a mild and efficient route to access these key intermediates from readily available aryl bromides.[7]

Rationale: This nickel-catalyzed reaction utilizes a photocatalyst (4CzIPN) to facilitate the coupling of the sulfinate nucleophile with the aryl bromide. The presence of oxygen (air) is

reported to be beneficial for the reaction with SMOPS.[7]

Materials:

- Aryl Bromide (1.0 equiv)
- **Sodium 3-methoxy-3-oxopropane-1-sulfinate** (1.5 equiv)
- NiBr₂·DME (0.1 equiv)
- 4CzIPN (0.02 equiv)
- DABCO (2.0 equiv)
- Anhydrous DMSO

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, **Sodium 3-methoxy-3-oxopropane-1-sulfinate**, NiBr₂·DME, 4CzIPN, and DABCO.
- Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Note: The original literature suggests the presence of air is beneficial for this specific coupling.[7] Optimization may be required.
- Add anhydrous DMSO to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
- Stir the mixture at room temperature under irradiation with a blue LED lamp (456 nm) for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield the desired aryl-SMOPS sulfone.

Expected Outcome: The reaction typically provides moderate to good yields (70-80%) of the pure product.^[7] The product should be characterizable by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting:

- Low Yield: Ensure the DMSO is anhydrous. Check the activity of the photocatalyst and ensure the light source is of the correct wavelength and intensity.
- Side Products: Incomplete reaction may leave starting material. Degradation of the sulfinate can occur; ensure the reaction is not overheated by the light source.

Protocol 2: Base-Mediated Deprotection of SMOPS

This protocol details the removal of the SMOPS protecting group to liberate the sodium aryl sulfinate salt, the direct precursor to the sulfonyl fluoride.

Rationale: The deprotection proceeds via a base-mediated retro-Michael addition reaction. The hydroxide ion attacks the ester, but the key fragmentation is the elimination of the sulfinate as a leaving group.^{[5][6]}

Materials:

- Aryl-SMOPS Sulfone (1.0 equiv)
- Sodium Hydroxide (NaOH, 2.0-3.0 equiv)
- Methanol (MeOH) or a THF/Water mixture

Procedure:

- Dissolve the Aryl-SMOPS sulfone in MeOH or a suitable solvent mixture like THF/water.
- Add an aqueous solution of NaOH to the mixture.
- Stir the reaction at room temperature for 1-4 hours.

- Monitor the disappearance of the starting material by TLC or LC-MS.
- Upon completion, carefully neutralize the mixture with 1 M HCl if required for workup, or directly remove the solvent under reduced pressure. The resulting sodium aryl sulfinate salt can often be used directly in the next step without extensive purification.
- If purification is needed, precipitation or crystallization techniques may be employed.

Expected Outcome: The deprotection is typically a clean and high-yielding transformation. The resulting sulfinate salt is a solid that can be isolated or used in situ.

Protocol 3: Oxidative Fluorination to Aryl Sulfonyl Fluoride

This protocol covers the critical step of converting the deprotected aryl sulfinate salt into the SuFEx-active aryl sulfonyl fluoride.

Rationale: The sulfinate anion is nucleophilic and reacts with an electrophilic fluorine source, such as Selectfluor, to undergo oxidative fluorination, forming the stable S(VI)-F bond.^{[6][7]}

Materials:

- Sodium Aryl Sulfinate (1.0 equiv)
- Selectfluor (N-Fluorobenzenesulfonimide, NFSI, can also be used) (1.1-1.5 equiv)
- Acetonitrile (MeCN) or Dichloromethane (DCM)
- Water

Procedure:

- Suspend or dissolve the sodium aryl sulfinate in a mixture of MeCN and water (e.g., 3:1).
- In a separate flask, dissolve Selectfluor in MeCN.
- Slowly add the Selectfluor solution to the sulfinate mixture at 0 °C.

- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction by TLC or ^{19}F NMR until the sulfinate is consumed.
- Quench the reaction by adding an aqueous solution of sodium bisulfite.
- Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with water and brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude aryl sulfonyl fluoride by silica gel chromatography.

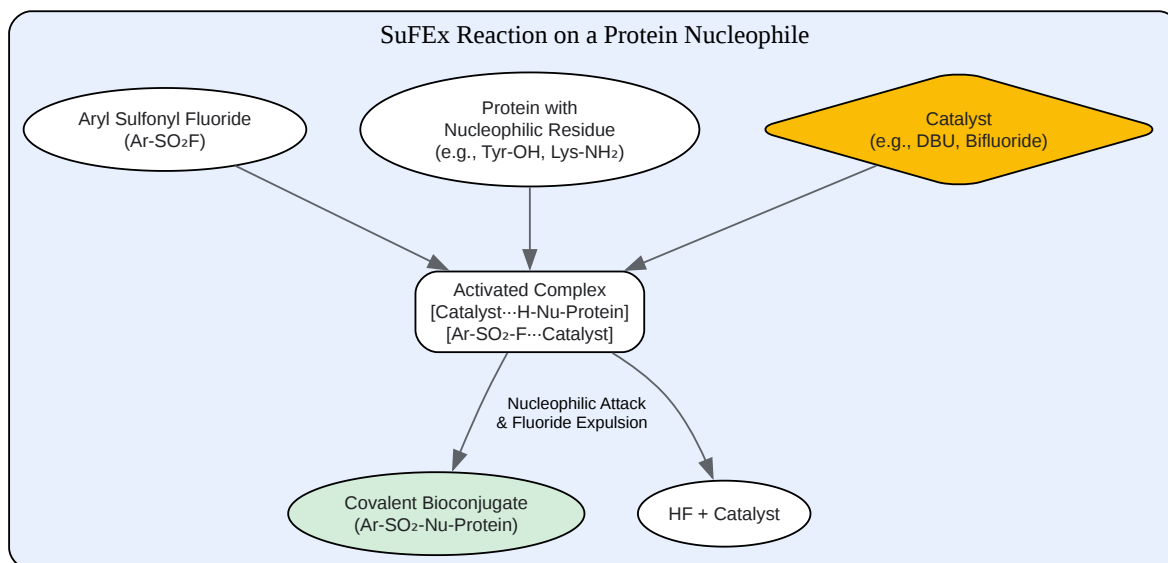
Safety Note: Electrophilic fluorinating agents like Selectfluor are strong oxidizers and should be handled with care in a well-ventilated fume hood.

Expected Outcome: This reaction generally proceeds in high yield to give the pure aryl sulfonyl fluoride, which is often a stable, crystalline solid.

Protocol 4: Application in SuFEx-Mediated Bioconjugation

This protocol provides a general framework for using the newly synthesized aryl sulfonyl fluoride to label a protein.

Rationale: The S-F bond of the sulfonyl fluoride is activated by a suitable catalyst, making the sulfur center electrophilic. Nucleophilic side chains of amino acids on the protein surface (e.g., the phenolic hydroxyl of tyrosine or the primary amine of lysine) can then attack the sulfur, displacing the fluoride ion and forming a stable covalent sulfonate or sulfonamide linkage.^[2]



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Caption: Mechanism of SuFEx bioconjugation.

Materials:

- Protein solution (e.g., Bovine Serum Albumin, 5-10 mg/mL in a suitable buffer like PBS, pH 7.4-8.5)
- Aryl Sulfonyl Fluoride (10-50 equiv relative to protein, as a stock solution in DMSO or DMF)
- SuFEx Catalyst (e.g., DBU or Potassium Bifluoride, KHF₂)
- Desalting column (e.g., PD-10) or FPLC for purification

Procedure:

- Prepare the protein solution in a reaction tube. If the buffer contains primary amines (e.g., Tris), exchange it for a non-nucleophilic buffer like PBS or HEPES.

- Add the catalyst to the protein solution if required. The optimal catalyst and concentration depend on the specific sulfonyl fluoride and should be determined empirically. For many biological applications, catalysis can occur via hydrogen bonding with water or proximal residues.[3]
- Add the desired volume of the aryl sulfonyl fluoride stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to maintain protein integrity.
- Incubate the reaction at room temperature or 37 °C for 2-12 hours with gentle agitation.
- Monitor the conjugation efficiency using techniques like SDS-PAGE (which will show a mass shift) or mass spectrometry (MALDI-TOF or ESI-MS).
- Once the desired level of labeling is achieved, remove the excess unreacted small molecules using a desalting column or by tangential flow filtration.
- For higher purity, the conjugate can be purified using chromatography methods like size-exclusion (SEC) or ion-exchange (IEX) chromatography.
- Characterize the final conjugate to determine the degree of labeling.

Expected Outcome: A protein-small molecule conjugate with a stable covalent linkage. The degree of labeling will depend on the protein's accessible nucleophilic residues, reagent concentration, and reaction time.

Conclusion

Sodium 3-methoxy-3-oxopropane-1-sulfinate is more than a simple reagent; it is a strategic enabler. By providing a robust and versatile method for masking the highly reactive sulfonyl fluoride precursor, the SMOPS strategy empowers chemists to design and execute complex synthetic routes that were previously impractical. This approach dramatically expands the accessible chemical space for SuFEx-based molecules, accelerating innovation in drug discovery, chemical biology, and the development of advanced functional materials.

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